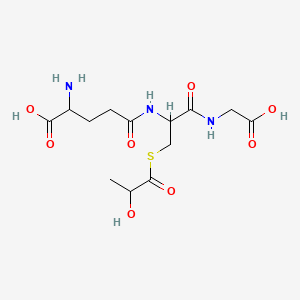

(R)-S-lactoylglutathionate anion

Description

Context of the Glyoxalase System and Alpha-Oxoaldehyde Detoxification

The glyoxalase system is a metabolic pathway responsible for the detoxification of alpha-oxoaldehydes, converting them into less reactive alpha-hydroxy acids. nih.govmdpi.com This system is present in the cytosol of cells across most living organisms, from mammals to microorganisms. nih.gov Its primary function is to protect cells from the damaging effects of alpha-oxoaldehydes, which can lead to the formation of advanced glycation endproducts (AGEs). nih.gov

Alpha-oxoaldehydes, such as methylglyoxal (B44143) and glyoxal, are reactive compounds formed from various metabolic processes, including glycolysis, lipid peroxidation, and threonine catabolism. nih.govwikipedia.org These compounds are cytotoxic and can react with essential macromolecules like proteins, DNA, and RNA, leading to mutations, apoptosis, and protein degradation. nih.govwikipedia.org The glyoxalase system is the most efficient pathway for detoxifying these harmful aldehydes. wikipedia.org While other enzymes like aldo-keto reductases and aldehyde dehydrogenases can also metabolize methylglyoxal, the glyoxalase system processes over 99% of it. wikipedia.org

The detoxification process involves two key enzymes: glyoxalase I (GLO1) and glyoxalase II (GLO2), along with a catalytic amount of reduced glutathione (B108866) (GSH). wikipedia.org The pathway begins with the spontaneous, non-enzymatic reaction between an alpha-oxoaldehyde (like methylglyoxal) and glutathione to form a hemithioacetal. wikipedia.orgnih.gov

The Role of (R)-S-Lactoylglutathionate Anion as a Central Intermediate

The this compound is the central intermediate formed in the first enzymatic step of the glyoxalase pathway. nih.gov Glyoxalase I (also known as lactoylglutathione lyase) catalyzes the isomerization of the hemithioacetal adduct into (R)-S-lactoylglutathionate. wikipedia.orgnih.gov This conversion is a critical step in the detoxification process. nih.gov

(R)-S-lactoylglutathionate then serves as the substrate for the second enzyme in the pathway, glyoxalase II. wikipedia.org Glyoxalase II is a hydrolase that catalyzes the breakdown of (R)-S-lactoylglutathionate into D-lactate and regenerates the reduced glutathione. wikipedia.orgwikipedia.org This recycling of glutathione is essential for the continuous detoxification of alpha-oxoaldehydes.

Recent research has also suggested that (R)-S-lactoylglutathionate may have regulatory roles beyond being a simple metabolic intermediate. It has been implicated in post-translational modifications of proteins, specifically histone lactoylation, which can influence inflammatory signaling. nih.govdigitellinc.com

| Component | Function |

|---|---|

| Methylglyoxal | A primary toxic alpha-oxoaldehyde substrate. wikipedia.org |

| Glutathione (GSH) | A coenzyme that spontaneously reacts with methylglyoxal. wikipedia.org |

| Hemithioacetal | The initial, non-enzymatically formed adduct. wikipedia.org |

| Glyoxalase I (GLO1) | Enzyme that converts hemithioacetal to (R)-S-lactoylglutathionate. wikipedia.org |

| (R)-S-Lactoylglutathionate | The stable intermediate of the pathway. nih.gov |

| Glyoxalase II (GLO2) | Enzyme that hydrolyzes (R)-S-lactoylglutathionate to D-lactate and GSH. wikipedia.org |

| D-Lactate | The final, less toxic product. wikipedia.org |

Historical Perspectives and Discovery of the Glyoxalase Pathway

The discovery of the enzymatic conversion of methylglyoxal to lactic acid dates back to 1913. nih.govportlandpress.comresearchgate.net Initially, this process was thought to be carried out by a single enzyme, which was named ketonaldehydemutase or, more commonly, glyoxalase. portlandpress.comresearchgate.net At that time, methylglyoxal and the glyoxalase enzyme were considered central to the main pathway of glycolysis. portlandpress.com

It wasn't until 1951 that further research revealed the necessity of two distinct enzymes for this conversion, leading to the concept of the glyoxalase pathway. nih.govportlandpress.comresearchgate.net This pivotal discovery also identified glutathione as an essential catalytic cofactor in the process. portlandpress.comresearchgate.net Over time, the primary role of the glyoxalase pathway has been recognized as a crucial detoxification and anti-glycation defense mechanism. nih.govresearchgate.net

| Year | Discovery | Significance |

|---|---|---|

| 1913 | Discovery of enzymatic conversion of methylglyoxal to lactic acid. portlandpress.com | Initial identification of the "glyoxalase" activity. |

| 1951 | Identification of two separate enzymes and glutathione as a cofactor. portlandpress.comresearchgate.net | Established the concept of a multi-step glyoxalase pathway. |

Structure

3D Structure

Properties

Molecular Formula |

C13H21N3O8S |

|---|---|

Molecular Weight |

379.39 g/mol |

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxypropanoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C13H21N3O8S/c1-6(17)13(24)25-5-8(11(21)15-4-10(19)20)16-9(18)3-2-7(14)12(22)23/h6-8,17H,2-5,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23) |

InChI Key |

VDYDCVUWILIYQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

Origin of Product |

United States |

Biological Significance and Metabolic Interplay of R S Lactoylglutathionate Anion

Integration within Core Metabolic Pathways

(R)-S-Lactoylglutathionate does not exist in isolation; rather, it is a transient but crucial component of a network that connects glycolysis, pyruvate (B1213749) metabolism, and the management of cellular redox state through glutathione (B108866).

The primary route for the formation of (R)-S-lactoylglutathionate is through the detoxification of methylglyoxal (B44143), a reactive and cytotoxic dicarbonyl compound. researchgate.net Methylglyoxal is an unavoidable byproduct of cellular metabolism, with glycolysis being its major source. researchgate.net Specifically, it is formed from the non-enzymatic degradation of the glycolytic intermediates dihydroxyacetone phosphate and glyceraldehyde-3-phosphate. mdpi.com An enhancement of glucose uptake and glycolysis, as seen in various physiological and pathological states, leads to a corresponding increase in methylglyoxal production. nih.govcnr.it

This toxic byproduct is primarily neutralized by the glyoxalase system, a ubiquitous and efficient two-step enzymatic pathway. wikipedia.org

Step 1: Glyoxalase I (Glo1) : Methylglyoxal spontaneously reacts with reduced glutathione (GSH) to form a hemithioacetal adduct. nih.gov Glyoxalase I then catalyzes the isomerization of this adduct into (R)-S-lactoylglutathionate. mdpi.comwikipedia.org

Step 2: Glyoxalase II (Glo2) : (R)-S-lactoylglutathionate is subsequently hydrolyzed by glyoxalase II into D-lactate, regenerating the initial glutathione molecule in the process. wikipedia.orgnih.gov

This direct link establishes (R)-S-lactoylglutathionate as a key intermediate metabolite in a shunt pathway of glycolysis, directly reflecting the rate of glycolytic flux and the cellular burden of its toxic byproducts.

| Component | Role | Relationship to (R)-S-Lactoylglutathionate |

|---|---|---|

| Methylglyoxal | Cytotoxic byproduct of glycolysis | Precursor (in adduct form with GSH) |

| Glutathione (GSH) | Cofactor | Reacts with methylglyoxal to enable formation |

| Glyoxalase I (Glo1) | Enzyme | Catalyzes the formation from the hemithioacetal |

| Glyoxalase II (Glo2) | Enzyme | Catalyzes the hydrolysis into D-lactate and GSH |

| D-Lactate | End-product | Product of hydrolysis |

The metabolic fate of (R)-S-lactoylglutathionate extends to pyruvate metabolism. Following its hydrolysis by glyoxalase II, one of the resulting products is D-lactate. yeastgenome.org In mammals, a mitochondrial D-lactate dehydrogenase exists that can convert D-lactate into pyruvate. cnr.it This positions the glyoxalase pathway, with (R)-S-lactoylglutathionate as its central intermediate, as a potential alternative route for funneling carbon atoms from glycolytic triose phosphates into pyruvate, especially under conditions of high glycolytic flux. cnr.it This connection underscores the integration of the methylglyoxal detoxification pathway not just as a protective mechanism, but as a contributory route to central carbon metabolism.

The formation and breakdown of (R)-S-lactoylglutathionate are inextricably linked to the cellular pool of glutathione (GSH), the most abundant non-protein thiol and a master regulator of redox homeostasis. nih.govmdpi.com The glyoxalase system is a glutathione-dependent pathway; GSH is consumed in the initial reaction catalyzed by Glyoxalase I and is regenerated by Glyoxalase II. nih.govnih.gov This creates a cycle where glutathione acts as a catalytic coenzyme rather than being consumed, a somewhat unusual role for this molecule. wikipedia.org

This cycling is crucial for maintaining the GSH/GSSG (oxidized glutathione) ratio, a key indicator of the cellular redox state. nih.gov By participating in this cycle, (R)-S-lactoylglutathionate metabolism helps to sustain the pool of reduced glutathione necessary for combating oxidative stress. mdpi.com The reversible post-translational modification of proteins known as S-glutathionylation, which regulates protein function in response to redox signals, also relies on the availability of GSH. mdpi.commdpi.com Therefore, the pathway involving (R)-S-lactoylglutathionate is integral to the broader network that preserves cellular redox balance.

Physiological Roles and Cellular Function

Beyond its role in central metabolism, (R)-S-lactoylglutathionate and the pathway it belongs to have been implicated in the regulation of critical cellular processes, including growth, cytoskeletal dynamics, and defense against molecular damage.

The glyoxalase system has been suggested to play a role in the regulation of cell growth and the assembly of microtubules. wikipedia.org While direct evidence for (R)-S-lactoylglutathionate's role is still emerging, its connection to S-glutathionylation provides a plausible mechanism. S-glutathionylation is a redox-sensitive post-translational modification that can alter the function of target proteins, including cytoskeletal components. nih.gov For instance, the S-glutathionylation of actin has been shown to slow its polymerization. nih.gov This modification is also involved in mitotic spindle formation during cell division by targeting cytoskeletal proteins, thereby contributing to cell proliferation and differentiation. nih.gov Given that (R)-S-lactoylglutathionate is a glutathione derivative, its intracellular concentration could influence the equilibrium of S-glutathionylation reactions, thereby impacting cytoskeletal dynamics and cell growth.

The primary and most well-defined physiological role of the pathway producing (R)-S-lactoylglutathionate is the detoxification of the harmful electrophile, methylglyoxal. nih.govmdpi.com Electrophiles like methylglyoxal can cause significant cellular damage by forming adducts with proteins, nucleic acids, and other cellular components, leading to what is known as "dicarbonyl stress". mdpi.com

The formation of (R)-S-lactoylglutathionate is the critical intermediate step in converting this reactive electrophile into the much less toxic D-lactate. nih.gov Furthermore, the pool of (R)-S-lactoylglutathionate itself can act as a signaling molecule for cellular stress. In Escherichia coli, the accumulation of S-lactoylglutathione activates the KefGB potassium efflux system. nih.gov This system helps protect the cell from electrophiles by causing acidification of the cytoplasm, a key determinant of cellular sensitivity to these damaging agents. nih.govnih.gov This demonstrates that the intermediate anion is not merely a passive waypoint in a detoxification pathway but an active participant in the broader cellular defense network against electrophilic stress.

| Physiological Role | Mechanism involving (R)-S-Lactoylglutathionate |

|---|---|

| Metabolic Integration | Links glycolysis byproduct (methylglyoxal) to pyruvate metabolism via D-lactate formation. |

| Redox Homeostasis | Participates in the catalytic cycling of glutathione, helping to maintain the cellular GSH pool. |

| Regulation of Cell Growth | Potentially influences cytoskeletal dynamics and microtubule assembly through effects on S-glutathionylation. wikipedia.orgnih.gov |

| Defense Against Electrophilic Stress | Serves as the key intermediate in the detoxification of methylglyoxal and can activate other defense systems. nih.gov |

Potential Role in Hormetic Responses

Hormesis describes a biphasic dose-response relationship where a substance at a low dose stimulates a beneficial or protective effect, while at a high dose, it produces an inhibitory or toxic effect nih.gov. This concept is often linked to cellular stress responses. While direct evidence labeling (R)-S-lactoylglutathionate as a hormetic agent is not established, its metabolic context suggests a potential role in modulating such responses. It is an intermediate in the glyoxalase system, which detoxifies the reactive dicarbonyl, methylglyoxal (MGO), a byproduct of glycolysis mdpi.comnih.gov.

The interplay between reactive oxygen species (ROS) and cellular defense mechanisms is central to hormesis nih.gov. ROS can be both damaging at high concentrations and act as signaling molecules at low concentrations, triggering protective pathways mdpi.com. The glutathione system, to which (R)-S-lactoylglutathionate belongs, is a cornerstone of cellular redox homeostasis. By participating in the metabolism of MGO, (R)-S-lactoylglutathionate is intrinsically linked to pathways that manage electrophilic stress. Its formation and degradation influence the levels of reduced glutathione (GSH), a primary cellular antioxidant nih.gov.

The role of (R)-S-lactoylglutathionate in enhancing cellular defense against insults points towards a potential regulatory function consistent with hormetic principles mdpi.comnih.gov. By contributing to the maintenance of redox balance and participating in post-translational modifications that regulate protein function in response to metabolic flux, it may help mediate a controlled, adaptive response to low-level metabolic stress, a key feature of hormesis.

Transport and Distribution within Cellular Compartments (e.g., Mitochondrial Import)

While the synthesis of glutathione is confined to the cytosol, it is distributed throughout various subcellular compartments, including the mitochondria, nucleus, and endoplasmic reticulum, to maintain redox homeostasis nih.govnih.gov. This distribution requires a series of specific transporters across organellar membranes nih.gov. (R)-S-Lactoylglutathionate, as a glutathione derivative, also exhibits specific transport and distribution patterns that are vital for its biological functions.

A significant aspect of its distribution is its transport into the mitochondria nih.gov. The mitochondrial glutathione pool is physically separate from the cytosolic pool and is crucial for protecting against oxidative damage from cellular respiration nih.govnih.gov. Since mitochondria cannot synthesize their own glutathione, they rely on import from the cytosol nih.gov. (R)-S-Lactoylglutathionate is transported into the mitochondria, where it serves several key purposes:

Bypassing Rate-Limiting Cytosolic Metabolism : The glyoxalase 2 (GLO2) enzyme, which hydrolyzes (R)-S-lactoylglutathionate, can be a rate-limiting step in the cytosol. Transporting (R)-S-lactoylglutathionate into the mitochondria avoids potential cytosolic accumulation of its precursor, methylglyoxal, which is cytotoxic nih.gov.

Supplementing Mitochondrial Glutathione : Once inside the mitochondria, it can be hydrolyzed to D-lactate and, importantly, regenerate reduced glutathione (GSH). This serves as a supplementary supply of GSH to the mitochondrial matrix, bolstering its antioxidant defenses against ROS produced during oxidative phosphorylation nih.gov. The mitochondrial GSH pool represents about 10-15% of the total cellular GSH nih.gov.

The specific transporters for (R)-S-lactoylglutathionate are believed to be members of the organic anion carrier family located on the inner mitochondrial membrane, which are also responsible for transporting GSH nih.gov.

| Transporter | Abbreviation | Location | Putative Function in (R)-S-Lactoylglutathionate Transport |

| Dicarboxylate Carrier | DIC | Inner Mitochondrial Membrane | Facilitates the import of dicarboxylates and other anions like GSH and potentially (R)-S-lactoylglutathionate into the mitochondria. nih.govnih.gov |

| Oxoglutarate Carrier | OGC | Inner Mitochondrial Membrane | Mediates the exchange of oxoglutarate for other dicarboxylates and is a primary transporter for GSH into the mitochondria of various tissues. nih.govnih.gov |

Involvement in Post-Translational Modifications

(R)-S-Lactoylglutathionate is not merely a metabolic intermediate but also an active participant in the post-translational modification (PTM) of proteins. Its thioester bond holds significant chemical energy, making it an effective donor for both glutathionyl and lactoyl moieties in reactions that modify protein structure and function.

Participation in S-Glutathionylation of Proteins

S-glutathionylation is a reversible PTM involving the formation of a mixed disulfide bond between glutathione and a reactive cysteine residue on a target protein nih.govnih.gov. This modification is a key mechanism in redox signaling, protecting cysteine thiols from irreversible oxidation and regulating protein activity, localization, and interactions nih.govresearchgate.net.

(R)-S-Lactoylglutathionate can act as a substrate for S-glutathionylation. Research has demonstrated that the enzyme glyoxalase 2 (GLO2), which typically hydrolyzes (R)-S-lactoylglutathionate, can also facilitate the transfer of the glutathione moiety to proteins, a process known as S-glutathionylation mdpi.com.

A notable example involves the cytoskeletal protein actin. In vitro studies have shown that the presence of both GLO2 and (R)-S-lactoylglutathionate leads to a significantly higher level of S-glutathionylation on actin's Cys-374 residue compared to treatment with (R)-S-lactoylglutathionate or GSH alone mdpi.com. This modification has functional consequences, as the S-glutathionylation of actin was found to slow its rate of polymerization mdpi.com.

| Finding | Protein Target | Modified Residue | Functional Outcome | Reference |

| Dose-dependent S-glutathionylation | Actin | Cysteine-374 | Decreased rate of actin polymerization | mdpi.com |

| GLO2-mediated modification | Actin | Cysteine-374 | GLO2 and (R)-S-lactoylglutathionate enhance S-glutathionylation | mdpi.com |

Influence on N-Lactoylation of Proteins

Recent discoveries have identified a novel PTM known as N-lactoylation, specifically the modification of lysine residues to form N-lactoyl-lysine ("LactoylLys") nih.gov. This modification is derived directly from the metabolic intermediate (R)-S-lactoylglutathionate.

The process involves the non-enzymatic acyl transfer of the lactate (B86563) group from the thioester of (R)-S-lactoylglutathionate to the epsilon-amino group of a protein lysine residue nih.gov. The prevalence of this modification is directly linked to the concentration of (R)-S-lactoylglutathionate in the cell. For instance, in cells where the glyoxalase 2 (GLO2) enzyme is knocked out, levels of (R)-S-lactoylglutathionate increase, leading to a corresponding marked increase in N-lactoylation on proteins nih.gov.

This modification has been found to be enriched on enzymes involved in the glycolytic pathway. This suggests that N-lactoylation acts as a feedback mechanism, where a byproduct of high glycolytic flux (methylglyoxal, leading to (R)-S-lactoylglutathionate) modifies glycolytic enzymes, potentially regulating their activity to control metabolic flow nih.gov.

Mechanisms of Thioester Reactivity and Acyl Transfer

The central role of (R)-S-lactoylglutathionate in the aforementioned PTMs is due to the chemical nature of its thioester bond. Thioesters are considered "energy-rich" compounds, more reactive than their oxygen-containing ester counterparts, yet stable enough to exist in the aqueous environment of the cell nih.gov.

Key characteristics of thioester reactivity include:

Acyl Group Activation : The sulfur atom is larger and less electronegative than oxygen, resulting in less resonance stabilization of the C-S bond compared to the C-O bond in an ester. This makes the carbonyl carbon of a thioester more electrophilic and thus more susceptible to nucleophilic attack nih.gov.

Efficient Acyl Transfer : This heightened reactivity allows (R)-S-lactoylglutathionate to act as an efficient acyl donor at physiological pH nih.gov. It can transfer its lactoyl group to nucleophiles like the primary amine of a lysine side chain (forming an N-lactoyl bond) or its glutathionyl group to a protein thiol (forming a disulfide bond in S-glutathionylation) nih.govnih.govnih.gov.

The transfer can occur non-enzymatically, as seen in N-lactoylation, driven by the inherent reactivity of the thioester and the availability of a suitable nucleophile nih.gov. In other cases, such as the S-glutathionylation of actin, the process can be facilitated by an enzyme like GLO2, which may bind both the thioester and the target protein, orienting them for efficient transfer mdpi.com.

Cellular and Organismal Regulation of R S Lactoylglutathionate Anion Metabolism

Transcriptional and Translational Regulation of Glyoxalase Enzymes

In the budding yeast Saccharomyces cerevisiae, the expression of the GLO1 gene is regulated by the Hog1 mitogen-activated protein (MAP) kinase and the transcription factors Msn2/Msn4, particularly under high osmotic stress conditions. nih.govkyoto-u.ac.jp This response is critical for managing the increased levels of methylglyoxal (B44143) that occur during the production of glycerol (B35011) as a compatible osmolyte. nih.gov

While much of the focus has been on transcriptional regulation, there is evidence for translational control of glyoxalase enzymes as well, although this area is less understood. The presence of multiple isoforms of glyoxalase enzymes in some organisms suggests that alternative splicing and translational control mechanisms may play a role in regulating their expression and function.

Allosteric Regulation and Enzyme Modulation

The activity of glyoxalase enzymes can be directly modulated by small molecules, providing a rapid mechanism for controlling the flux through the glyoxalase pathway. Several small molecule inducers can activate the glyoxalase pathway by either promoting Glo1 activity or by directly scavenging methylglyoxal. wikipedia.org

Glo1 activators include both synthetic drugs and natural compounds. wikipedia.org For instance, flavonoids, a class of antioxidants, have been found to partially enhance the transcription of glyoxalase. wikipedia.org On the other hand, competitive inhibitors of Glo1, such as S-(4-bromobenzyl)glutathione, can block its activity. oup.com

An excess of the cofactor glutathione (B108866) (GSH) has been reported to have an inhibitory effect on Glo1 activity, acting as a competitive inhibitor to the hemithioacetal substrate. scienceopen.com This suggests a feedback mechanism where high levels of the pathway's own cofactor can downregulate its activity.

Post-Translational Modifications of Glyoxalase Enzymes (e.g., S-Nitrosylation, Acetylation)

Post-translational modifications (PTMs) provide another layer of regulation for glyoxalase enzyme activity, allowing for rapid and reversible changes in response to cellular signals. Several PTMs of Glo1 have been identified, including S-nitrosylation, acetylation, and phosphorylation. nih.gov

S-Nitrosylation: Nitric oxide (NO) can inactivate Glo1 through S-nitrosylation, a process that is dependent on the presence of glutathione. oup.com S-nitrosoglutathione (GSNO), an adduct of GSH and NO, has been shown to lower the activity of purified human Glo1. oup.com Studies have identified a specific cysteine residue (Cys139 in human Glo1) as a target for NO-mediated modification. nih.govscienceopen.com This modification is thought to induce structural changes that lead to enzyme inactivation. scienceopen.com

Acetylation: Acetylation of Glo1 has been linked to its degradation through the ubiquitin-proteasome system. nih.gov This suggests that acetylation can serve as a signal for the removal of the enzyme, thereby downregulating the glyoxalase pathway.

Phosphorylation: Phosphorylation of Glo1 has been observed in yeast and plants and is associated with enhanced stress resistance. nih.gov In yeast, phosphorylation of Glo1 was induced by a mating factor. nih.gov In plants, phosphorylation of Glo1 has been linked to responses to gibberellin and enhanced stress resistance. nih.gov In mammalian cells, Ca2+/Calmodulin-dependent Kinase II delta (CamKIIδ) has been identified as the kinase responsible for phosphorylating Glo1, leading to increased catalytic efficiency and protection from proteasomal degradation. nih.gov

Glutathionylation: Human Glo1 can also be regulated by glutathionylation, the formation of a mixed disulfide with glutathione, at cysteine 139. This modification strongly inhibits the enzyme's activity and is thought to be a direct response to the cellular redox state. nih.govnih.gov

A summary of key post-translational modifications of Glyoxalase I is presented in the table below.

| Modification | Effect on Activity | Organism/System |

| S-Nitrosylation | Inactivation/Inhibition | Human, Yeast |

| Acetylation | Leads to degradation | Human |

| Phosphorylation | Increased catalytic efficiency, protection from degradation | Yeast, Plants, Mammals |

| Glutathionylation | Strong inhibition | Human |

Adaptive Responses to Environmental and Endogenous Stress

The glyoxalase system plays a critical role in cellular adaptation to a wide range of environmental and endogenous stresses that lead to an increase in methylglyoxal levels. nih.govnih.govmdpi.com

Oxidative Stress: There is a strong interplay between the glyoxalase system and the antioxidant defense system. mdpi.com Oxidative stress can lead to increased production of methylglyoxal, and the glyoxalase system is crucial for its detoxification. wikipedia.orgmdpi.com Flavonoids, known for their antioxidant properties, can enhance the transcription of glyoxalase, highlighting the coordinated response to oxidative challenges. wikipedia.org

Hyperglycemia and Dicarbonyl Stress: High glucose concentrations, as seen in diabetes, lead to an abnormal accumulation of methylglyoxal, a condition known as dicarbonyl stress. nih.gov This stress is associated with increased damage to proteins and DNA. nih.gov The upregulation of Glo1 expression through the Nrf2 pathway is a key adaptive response to counter the detrimental effects of high glucose. nih.gov

Osmotic Stress: In yeast, the glyoxalase system is upregulated in response to osmotic stress to cope with the increased methylglyoxal produced during the synthesis of osmolytes like glycerol. nih.govkyoto-u.ac.jp

Abiotic Stress in Plants: Plants, being sessile, are constantly exposed to various abiotic stresses such as salinity, drought, and extreme temperatures, all of which can lead to increased methylglyoxal production. nih.govmdpi.comfrontiersin.org The glyoxalase system is a key component of the plant's defense mechanism against these stresses. nih.govmdpi.com The expression of glyoxalase genes is often upregulated in response to these stresses, and overexpression of glyoxalase enzymes has been shown to confer enhanced tolerance to various abiotic stresses in plants. nih.govplos.org

Comparative Analysis of (R)-S-Lactoylglutathionate Anion Metabolism Across Diverse Organisms

The glyoxalase system is a highly conserved metabolic pathway found in virtually all living organisms, from prokaryotes to complex eukaryotes. nih.govencyclopedia.pub However, there are notable variations in the structure, regulation, and components of this system across different life forms.

Prokaryotic Glyoxalase Systems

Prokaryotic glyoxalase systems generally consist of Glo1 and Glo2. nih.gov A key distinction is the metal ion requirement for Glo1 activity. While eukaryotic Glo1 is typically dependent on zinc (Zn2+), prokaryotic Glo1 is often nickel (Ni2+)-dependent. nih.govresearchgate.net Some bacteria, like Escherichia coli, also possess a glyoxalase III (Glo3) enzyme that can directly convert methylglyoxal to D-lactate without the need for glutathione. wikipedia.orgnih.gov This provides an alternative, more direct detoxification route.

Eukaryotic Glyoxalase Systems (Yeast, Plants, Protozoa, Mammals)

Eukaryotic glyoxalase systems are generally more complex than their prokaryotic counterparts, often featuring multiple gene copies and isoforms of the glyoxalase enzymes. nih.gov

Yeast: The budding yeast Saccharomyces cerevisiae has a single gene for Glo1 but possesses two isoforms of Glo2, Glo2p and Glo4p, which are localized to the cytosol and mitochondria, respectively. nih.govmdpi.com The regulation of Glo1 in yeast is tightly linked to stress responses, particularly osmotic stress. nih.govkyoto-u.ac.jp

Plants: Plants have evolved multigene families for both Glo1 and Glo2, allowing for a more nuanced regulation of methylglyoxal detoxification in different tissues and under various environmental conditions. nih.govnih.govnih.gov Plant glyoxalases can be found in different cellular compartments, including the cytosol, chloroplasts, and mitochondria. frontiersin.orgnih.gov Both Zn2+-dependent and Ni2+-dependent forms of Glo1 coexist in some plant species, such as Arabidopsis thaliana. plos.org

Protozoa: The glyoxalase system in protozoan parasites exhibits significant deviations from the typical model. nih.gov For example, in trypanosomatids like Leishmania and Trypanosoma, glutathione is functionally replaced by trypanothione (B104310), a conjugate of spermidine (B129725) and glutathione. mdpi.comnih.gov Plasmodium falciparum, the parasite responsible for malaria, has an atypical monomeric Glo1 with two active sites. nih.gov Interestingly, some protozoa appear to lack a functional glyoxalase system altogether, suggesting the presence of alternative detoxification mechanisms. portlandpress.com

Mammals: The mammalian glyoxalase system is well-characterized and plays a crucial role in preventing the toxic effects of methylglyoxal, which is implicated in various diseases, including diabetes and neurodegenerative disorders. scienceopen.com Mammalian Glo1 is a cytosolic, Zn2+-dependent homodimeric enzyme. nih.gov The regulation of the mammalian glyoxalase system involves transcriptional control by factors like Nrf2 and a variety of post-translational modifications. nih.govnih.gov While the primary pathway involves Glo1 and Glo2, other enzymes like aldo-keto reductases (AKRs) and aldehyde dehydrogenases (ALDHs) can also contribute to methylglyoxal detoxification, although to a lesser extent. wikipedia.org

A comparative overview of glyoxalase systems is provided in the table below.

| Organism | Key Features of Glyoxalase System |

| Prokaryotes | Typically Ni2+-dependent Glo1; some possess Glo3. |

| Yeast | Single Glo1 gene, two Glo2 isoforms (cytosolic and mitochondrial). |

| Plants | Multigene families for Glo1 and Glo2; both Zn2+ and Ni2+-dependent Glo1; multiple subcellular localizations. |

| Protozoa | Use of trypanothione instead of glutathione in some species; atypical Glo1 structures. |

| Mammals | Zn2+-dependent Glo1; regulated by Nrf2 and PTMs; minor alternative detoxification pathways exist. |

Evolutionary Conservation of the Glyoxalase Pathway

The glyoxalase pathway, responsible for the detoxification of the cytotoxic byproduct methylglyoxal (MG), is a highly conserved and ancient metabolic route found in virtually all living organisms, from prokaryotes to complex eukaryotes. researchgate.netnih.govplos.org This ubiquity underscores the fundamental importance of managing MG levels for cellular viability. nih.gov The core of this pathway involves two key enzymes, glyoxalase I (GLYI) and glyoxalase II (GLYII), which work in concert to convert MG into the less toxic D-lactate. mdpi.comnih.gov The formation of this compound is an essential intermediate step in this process, catalyzed by GLYI from the hemithioacetal adduct of MG and glutathione (GSH). frontiersin.orgwikipedia.org

The evolutionary conservation of this pathway is evident in its widespread phylogenetic distribution across archaea, bacteria, and eukarya, including plants, fungi, and animals. researchgate.net While the complete pathway is common, variations and alternative routes have also evolved. For instance, a third enzyme, glyoxalase III (GLYIII), which can directly convert MG to D-lactate without the need for GSH, has been identified in some organisms, particularly bacteria and plants. mdpi.comnih.govnih.gov This suggests the evolution of multiple strategies for MG detoxification.

Phylogenetic analyses of GLYI and GLYII enzymes reveal a complex evolutionary history. GLYI enzymes, for example, can be categorized into two main subfamilies based on their metal cofactor dependency, typically either nickel (Ni²⁺) or zinc (Zn²⁺). nih.govnih.gov Initially, it was thought that Ni²⁺-dependent GLYI was characteristic of prokaryotes and Zn²⁺-dependent GLYI of eukaryotes, but this clear-cut distinction has been invalidated by further research showing a more complex distribution. nih.gov The active site residues of these enzymes, crucial for their catalytic function, show a high degree of conservation across different species, highlighting the evolutionary pressure to maintain an efficient MG detoxification system. nih.govnih.gov For instance, key residues involved in metal binding and substrate interaction are often conserved, ensuring the proper formation and subsequent hydrolysis of (R)-S-lactoylglutathionate. nih.govnih.govresearchgate.net

The table below provides a summary of the conservation of key components of the glyoxalase pathway across different domains of life.

| Feature | Archaea | Bacteria | Eukarya (Plants, Fungi, Animals) |

| Glyoxalase I (GLYI) | Present | Widespread | Ubiquitous |

| Glyoxalase II (GLYII) | Present | Widespread | Ubiquitous |

| (R)-S-Lactoylglutathionate Metabolism | Presumed Present | Confirmed | Confirmed |

| Glyoxalase III (GLYIII) | Identified in some species | Present in some species | Present in plants and some other eukaryotes |

| Metal Cofactor for GLYI | Varied | Ni²⁺ or Zn²⁺ dependent | Primarily Zn²⁺ dependent, with exceptions |

The conservation of the glyoxalase pathway extends to its crucial role in cellular defense. The accumulation of MG can lead to the formation of advanced glycation end products (AGEs), which are associated with cellular damage and various diseases. researchgate.netnih.gov Therefore, the efficient conversion of MG via (R)-S-lactoylglutathionate to D-lactate is a universally critical process for maintaining cellular homeostasis and integrity. nih.govmdpi.com The presence of multigenic glyoxalase families in some organisms, like plants, suggests a level of redundancy and functional flexibility that likely provides an advantage in adapting to various environmental stresses that can increase MG production. mdpi.com

Analytical and Methodological Approaches in R S Lactoylglutathionate Anion Research

Enzymatic Activity Assays for Glyoxalase I and II

The formation and hydrolysis of (R)-S-lactoylglutathionate are catalyzed by Glyoxalase I (Glo1) and Glyoxalase II (Glo2), respectively. mdpi.comportlandpress.com Assays measuring the activity of these enzymes are therefore central to understanding the dynamics of (R)-S-lactoylglutathionate metabolism.

Spectrophotometric Methods for Product Detection (e.g., UV Absorbance at 240 nm)

A widely used and conventional method for assaying Glo1 and Glo2 activity is through spectrophotometry, specifically by monitoring the change in absorbance at 240 nm (A240). portlandpress.comnih.govresearchgate.net

For Glyoxalase I , the assay measures the rate of formation of S-D-lactoylglutathione from the non-enzymatically formed hemithioacetal of methylglyoxal (B44143) and glutathione (B108866). nih.govresearchgate.net This reaction leads to an increase in absorbance at 240 nm. nih.govoup.com The activity of Glo1 is calculated from the initial rate of this increase, using a molar absorption coefficient (Δε240) of 2.86 mM⁻¹·cm⁻¹. portlandpress.comnih.govresearchgate.net The assay is typically conducted at a pH of 6.6 and a temperature of 25°C or 37°C. nih.govsigmaaldrich.com For accurate measurements, a blank correction is necessary to account for any non-enzymatic increase in absorbance. portlandpress.com

Conversely, Glyoxalase II activity is determined by measuring the decrease in absorbance at 240 nm as it catalyzes the hydrolysis of S-D-lactoylglutathione into D-lactate and glutathione. portlandpress.comnih.govresearchgate.net The change in molar absorption coefficient for this reaction is -3.10 mM⁻¹·cm⁻¹. portlandpress.comnih.govresearchgate.net One unit of Glyoxalase II activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of S-lactoylglutathione per minute at pH 7.4 and 25°C. sigmaaldrich.com

To enhance sample throughput, these spectrophotometric methods have been adapted for use in UV-transparent microplates. portlandpress.comnih.gov

| Enzyme | Principle | Wavelength | Molar Absorption Coefficient (Δε) | Typical pH |

|---|---|---|---|---|

| Glyoxalase I | Formation of S-D-lactoylglutathione | 240 nm | 2.86 mM⁻¹·cm⁻¹ portlandpress.comnih.govresearchgate.net | 6.6 nih.govsigmaaldrich.com |

| Glyoxalase II | Hydrolysis of S-D-lactoylglutathione | 240 nm | -3.10 mM⁻¹·cm⁻¹ portlandpress.comnih.govresearchgate.net | 7.4 sigmaaldrich.com |

Coupled Enzyme Assays

Coupled enzyme assays provide an alternative approach for measuring glyoxalase activity, particularly for Glyoxalase II. One such method involves coupling the hydrolysis of S-D-lactoylglutathione to the production of a colored product. For instance, the D-lactate produced by Glo2 can be further converted to pyruvate (B1213749) by lactate (B86563) dehydrogenase. oup.com This pyruvate then reacts with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to form a brown-colored hydrazone, which can be quantified by measuring its absorbance at 430 nm. oup.com This method offers a simple, cost-effective, and accurate alternative to the direct UV assay. oup.com

Another coupled assay for glyoxylate, a related α-ketoaldehyde, involves its enzymatic conversion to oxaloacetate, which is then coupled to the reduction of a tetrazolium salt to a colored formazan. nih.gov This principle could potentially be adapted for measuring substrates or products of the glyoxalase system.

Detection and Quantification of (R)-S-Lactoylglutathionate Anion in Biological Matrices

Directly measuring the concentration of (R)-S-lactoylglutathionate in complex biological samples requires highly sensitive and specific analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the quantitative analysis of small molecules in biological matrices, offering high selectivity and sensitivity. nih.govbioanalysis-zone.com This technique is well-suited for the determination of (R)-S-lactoylglutathionate and other glutathione derivatives. nih.govconsensus.app

The general workflow for LC-MS analysis involves sample preparation, chromatographic separation, and mass spectrometric detection. For glutathione and its conjugates, sample preparation often includes deproteinization with agents like sulfosalicylic acid, followed by derivatization to stabilize the thiol groups and improve chromatographic retention. nih.gov N-ethylmaleimide (NEM) is a common derivatizing agent for this purpose. nih.govnih.gov

Chromatographic separation is typically achieved using reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) columns. nih.govmdpi.com The choice of column and mobile phase is critical for resolving the analyte of interest from other matrix components. mdpi.com Following separation, the analyte is ionized, and specific precursor-to-product ion transitions are monitored in the mass spectrometer (a technique known as multiple reaction monitoring or MRM), which provides excellent specificity and quantitative accuracy. bioanalysis-zone.com The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and ensuring accurate quantification. nih.gov

| Parameter | Description | Example/Details |

|---|---|---|

| Sample Preparation | Deproteinization and derivatization | Sulfosalicylic acid for deproteinization; N-ethylmaleimide (NEM) for derivatization of thiols. nih.govnih.gov |

| Chromatography | Separation of analytes | Reversed-phase (e.g., C18, Hypercarb) or HILIC columns. nih.govmdpi.com |

| Detection | Mass Spectrometry (MS/MS) | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. bioanalysis-zone.com |

| Quantification | Use of internal standards | Stable isotope-labeled standards (e.g., GSH-(13)C, (15)N-NEM). nih.gov |

Ion Chromatography (IC) Applications for Anion Analysis

Ion chromatography (IC) is a powerful technique specifically designed for the separation and quantification of ionic species. uga.eduuga.edu As (R)-S-lactoylglutathionate is an anion, IC presents a viable analytical approach. In IC, anions are separated on an anion-exchange column and detected by a conductivity detector. uga.eduuga.edu The use of a suppressor system enhances sensitivity by reducing the background conductivity of the eluent. uga.eduuga.edu

While IC is routinely used for the analysis of common inorganic anions, its application can be extended to organic anions. uga.eduthermofisher.com Coupling IC with mass spectrometry (IC-MS) can further enhance selectivity and provide structural information, which is particularly useful for complex biological samples. cromlab-instruments.es

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of molecules in solution. For the this compound, ¹H and ¹³C NMR would provide detailed information about its chemical structure, including the stereochemistry of the lactoyl moiety.

Beyond structural analysis, NMR can also be used for quantitative purposes (qNMR). By integrating the signals of specific protons in the NMR spectrum and comparing them to the signal of a known concentration of an internal standard, the concentration of the analyte can be determined. While generally less sensitive than MS-based methods, qNMR is non-destructive and does not require chromatographic separation, offering a direct measurement of the analyte in the sample matrix. The accuracy of NMR chemical shift calculations, which can aid in spectral interpretation, is continually improving with the development of theoretical models like Density Functional Theory (DFT). rsc.org

Metabolic Profiling and Flux Analysis

Application of Omics Technologies (e.g., Metabolomics)

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is a cornerstone for investigating (R)-S-lactoylglutathionate. By employing techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify a wide array of metabolites, including the this compound, in various biological samples.

Reactivity-based metabolomics is a specialized approach that has been used to investigate the related S-D-lactoylglutathione (LGSH). This technique helps in identifying adducts formed between metabolites and other molecules. For instance, studies have utilized 'symmetric' isotope-labeling in conjunction with reactivity-based metabolomics in living cells to uncover numerous adducts, with lactoylated amino acids being among the most abundant, primarily derived from LGSH. nih.gov This suggests that similar methodologies could be applied to track the interactions of the this compound.

Metabolite profiling has also been instrumental in identifying therapeutic targets in diseases like triple-negative breast cancer by revealing dependencies on specific metabolic pathways, such as the glutathione biosynthetic pathway. nih.gov Given that (R)-S-lactoylglutathionate is intrinsically linked to glutathione metabolism, these broader metabolomic studies provide a basis for understanding its role in disease states. nih.gov

Integrative metabolomics approaches, which combine metabolomics data with other omics data like proteomics, have been used to identify metabolic enzymes regulated by post-translational modifications. For example, S-nitrosation's effect on enzyme activity has been elucidated by comparing wild-type and modified biological systems, revealing changes in substrate and product levels. nih.gov This highlights a potential strategy for understanding the regulation of glyoxalase II, the enzyme responsible for hydrolyzing (R)-S-lactoylglutathionate.

Table 1: Application of Omics Technologies in Glutathione-Related Metabolite Research

| Technology/Approach | Application | Key Findings/Insights |

|---|---|---|

| Reactivity-Based Metabolomics | Identification of S-D-lactoylglutathione adducts in living cells. nih.gov | Discovered over 200 adducts, with lactoylated amino acids being highly abundant. nih.gov |

| Metabolite Profiling | Therapeutic target identification in triple-negative breast cancer. nih.gov | Highlighted the significance of the glutathione biosynthetic pathway. nih.gov |

| Integrative Metabolomics | Investigating the impact of S-nitrosation on metabolic enzymes. nih.gov | Identified enzymes whose activities are modulated by this post-translational modification. nih.gov |

Isotope Labeling Studies for Pathway Tracing

Isotope labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, providing a dynamic view of metabolic fluxes. This involves introducing molecules containing stable or radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H) into a biological system and tracking their incorporation into downstream metabolites. nih.gov

In the context of (R)-S-lactoylglutathionate, isotope labeling can elucidate the dynamics of the glyoxalase pathway. For instance, by providing cells with ¹³C-labeled glucose, researchers can trace the labeled carbon atoms as they move through glycolysis, lead to the formation of methylglyoxal, and subsequently form ¹³C-labeled (R)-S-lactoylglutathionate.

A 'symmetric' isotope-labeling strategy has been employed in reactivity-based metabolomics to study S-D-lactoylglutathione and its adducts. nih.gov This approach can help distinguish between different metabolic routes and quantify the contribution of various precursors to the formation of the molecule of interest. Parallel labeling experiments, where different labeled substrates are used in identical conditions, can further enhance the precision of flux measurements and help validate metabolic network models. nih.gov

Metabolic flux analysis (MFA), particularly ¹³C-MFA, utilizes the isotopic labeling patterns in metabolites to calculate the rates (fluxes) of metabolic reactions. nih.gov Although direct ¹³C-MFA studies on (R)-S-lactoylglutathionate are not widely reported, the methodology has been extensively applied to central carbon metabolism, which is directly linked to the production of methylglyoxal, the precursor of (R)-S-lactoylglutathionate. nih.gov These studies provide a framework for quantifying the flux through the glyoxalase pathway and understanding how it is regulated under different physiological and pathological conditions.

Table 2: Isotope Labeling Strategies for Metabolic Pathway Analysis

| Strategy | Description | Application in (R)-S-Lactoylglutathionate Research |

|---|---|---|

| Stable Isotope Tracing | Introduction of non-radioactive isotopes (e.g., ¹³C, ¹⁵N) to follow the metabolic fate of a substrate. nih.gov | Tracing the flow of carbon from glucose to methylglyoxal and into (R)-S-lactoylglutathionate. |

| Parallel Labeling Experiments | Conducting multiple experiments with different isotopic tracers under the same conditions. nih.gov | Enhancing the precision of flux measurements through the glyoxalase pathway. nih.gov |

| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | A quantitative method that uses ¹³C labeling data to calculate intracellular metabolic fluxes. nih.gov | Quantifying the rate of (R)-S-lactoylglutathionate formation and degradation. |

| 'Symmetric' Isotope Labeling | Use of symmetrically labeled precursors in reactivity-based metabolomics. nih.gov | Differentiating metabolic pathways leading to and from S-D-lactoylglutathione and its adducts. nih.gov |

Research Implications and Future Directions

Investigation of (R)-S-Lactoylglutathionate Anion as a Biomarker in Metabolic Dysregulation Research

The accumulation of methylglyoxal (B44143), the precursor to (R)-S-lactoylglutathionate, is a hallmark of "carbonyl stress" and is implicated in the pathology of several metabolic disorders. Consequently, the components of the glyoxalase pathway, including (R)-S-lactoylglutathionate, are being actively investigated as potential biomarkers.

Diabetes: Increased methylglyoxal formation is a well-established consequence of hyperglycemia in diabetes. researchgate.net This leads to the formation of advanced glycation end products (AGEs), which contribute to diabetic complications such as nephropathy, retinopathy, and neuropathy. researchgate.net Studies have shown that patients with uncontrolled type 2 diabetes have severely deficient synthesis of glutathione (B108866), a necessary cofactor for the formation of (R)-S-lactoylglutathionate. nih.gov This deficiency can impair the detoxification of methylglyoxal, leading to increased tissue damage. researchgate.net Therefore, monitoring the levels of (R)-S-lactoylglutathionate and the activity of the glyoxalase enzymes could provide valuable insights into the progression of diabetic complications.

Cancer: Cancer cells often exhibit a high glycolytic rate, which can lead to increased production of methylglyoxal. nih.gov The glyoxalase system, and by extension (R)-S-lactoylglutathionate, plays a crucial role in detoxifying this cytotoxic byproduct, thereby promoting cancer cell survival. nih.gov Elevated levels of glutathione, a key component in the formation of (R)-S-lactoylglutathionate, are often observed in tumor cells and contribute to their resistance to oxidative stress and chemotherapy. nih.gov This makes the glyoxalase pathway a potential target for anticancer therapies. nih.govresearchgate.netdovepress.com

Neurodegenerative Diseases: Oxidative stress is a common feature of many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases. nih.govepa.gov The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich content. Dysregulation of glutathione homeostasis is increasingly implicated in the induction and progression of these diseases. nih.gov Given that the formation of (R)-S-lactoylglutathionate is dependent on glutathione, its levels could serve as an indicator of the brain's antioxidant capacity and the extent of neurodegeneration. nih.govnih.gov

Exploring Glyoxalase System Modulation in Cellular Stress Response Mechanisms

The glyoxalase system is a critical defense mechanism against cellular stress, particularly carbonyl and oxidative stress.

Under normal physiological conditions, the glyoxalase pathway efficiently detoxifies methylglyoxal. nih.gov However, under conditions of abiotic stress, such as salinity, drought, and extreme temperatures, the production of methylglyoxal can increase significantly, overwhelming the detoxification capacity of the glyoxalase system. nih.gov This leads to the accumulation of methylglyoxal and subsequent cellular damage. nih.gov The glyoxalase system's activity is intrinsically linked to the cellular redox state, as it relies on the reduced form of glutathione (GSH). nih.gov Oxidative stress can deplete GSH levels, thereby impairing the function of the glyoxalase system and exacerbating methylglyoxal-induced toxicity. nih.gov

Development of Enzyme Inhibitors and Modulators for Research Probes

To better understand the role of (R)-S-lactoylglutathionate and the glyoxalase pathway in cellular processes, researchers are actively developing specific inhibitors and modulators of the key enzymes involved, namely glyoxalase I (GLO1) and glyoxalase II (GLO2). nih.govdovepress.comresearchgate.net These pharmacological tools are invaluable for probing the functional consequences of inhibiting or enhancing the detoxification of methylglyoxal.

A variety of GLO1 inhibitors have been discovered and developed, including natural product-based inhibitors, glutathione-based inhibitors, and non-glutathione-based inhibitors. nih.gov These inhibitors have been instrumental in elucidating the role of the glyoxalase system in cancer, with studies showing that GLO1 inhibition can lead to the accumulation of cytotoxic methylglyoxal and induce apoptosis in cancer cells. dovepress.com Computational methods, such as fragment-based drug design, are being employed to discover novel and potent GLO1 inhibitors. researchgate.net

| Inhibitor Type | Examples/Strategy | Significance |

| Natural Product-Based | Flavonoids (e.g., myricetin), Anthocyanidins | Provide lead compounds for inhibitor development. dovepress.com |

| Glutathione-Based | Substrate or transition-state analogues | Early generation inhibitors, often with metabolic instability. dovepress.com |

| Non-Glutathione-Based | Various synthetic scaffolds | Overcome metabolic instability of GSH-based inhibitors. dovepress.com |

| Computational Design | Fragment-based drug design, pharmacophore searching | Enables the rational design of novel and potent inhibitors. researchgate.netdovepress.com |

Genetic Engineering Approaches for Modulating this compound Levels

Genetic manipulation of the glyoxalase pathway offers a powerful approach to investigate the in vivo consequences of altered (R)-S-lactoylglutathionate levels.

Studies in various model organisms have demonstrated the profound effects of modulating glyoxalase enzyme expression.

Overexpression: Overexpression of glyoxalase I (GLO1) has been shown to enhance tolerance to various stresses. In Caenorhabditis elegans and mice, GLO1 overexpression reduced methylglyoxal concentrations and, in the case of C. elegans, extended lifespan. wikipedia.org In diabetic mice, GLO1 overexpression prevented the development of diabetic kidney pathology despite persistent hyperglycemia. nih.gov Similarly, overexpression of glyoxalase pathway genes in transgenic plants confers tolerance to abiotic stresses by keeping methylglyoxal levels in check. nih.gov

Knockdown/Knockout: Conversely, knockdown or knockout of glyoxalase genes has been shown to mimic disease phenotypes. In nondiabetic mice, knockdown of GLO1 led to kidney alterations indistinguishable from those caused by diabetes. nih.gov Glo1 knockdown in mice also induces age-related beta-cell dysfunction and glucose intolerance. embopress.org Studies in simpler organisms like Saccharomyces cerevisiae and C. elegans with glyoxalase 1 deficiency show increased methylglyoxal accumulation and sensitivity to cellular stress. uni-heidelberg.de However, in more complex organisms like Drosophila melanogaster and zebrafish, the loss of glyoxalase 1 appears to be compensated by other enzyme systems. uni-heidelberg.de

The glyoxalase system is a key player in plant adaptation to environmental challenges. nih.gov Abiotic stresses like salinity, drought, and heavy metal toxicity lead to an increase in methylglyoxal levels in plants. nih.govtandfonline.com

Overexpression of glyoxalase genes in transgenic plants has proven to be a successful strategy for enhancing tolerance to a multitude of abiotic stresses. researchgate.net These genetically modified plants exhibit lower levels of methylglyoxal, reduced oxidative damage, and improved growth under stress conditions. nih.govresearchgate.net For instance, overexpression of date palm glyoxalase genes in yeast mutants enhanced their survival under high methylglyoxal concentrations and salinity stress. nih.gov The upregulation of glyoxalase enzymes is a common response to various stress-alleviating treatments in plants, such as the application of melatonin, brassinosteroids, and vanillic acid. nih.gov These findings highlight the potential of manipulating the glyoxalase pathway to develop crops with enhanced resilience to adverse environmental conditions. sirsyedinstitute.ac.in

| Model Organism | Genetic Modification | Observed Phenotype |

| Escherichia coli | Insertion of meningococcal gloA (GLO1) gene | Increased tolerance to methylglyoxal. researchgate.net |

| Streptococcus mutans | Deletion of glyoxalase I (lguL) | Reduced tolerance to reactive electrophile species and decreased competitiveness. nih.gov |

| Saccharomyces cerevisiae | Overexpression of date palm PdGLX1 genes in GLO1 knockout | Enhanced growth and survival under methylglyoxal and salinity stress. nih.gov |

| Arabidopsis thaliana | Overexpression of maize glyoxalase I gene (ZmGLYI-8) | Enhanced abiotic stress tolerance. researchgate.net |

| Oryza sativa (Rice) | Overexpression of glyoxalase genes | Enhanced tolerance to multiple abiotic stresses. nih.govresearchgate.net |

| Nicotiana tabacum (Tobacco) | Overexpression of glyoxalase genes | Enhanced tolerance to multiple abiotic stresses. nih.gov |

| Caenorhabditis elegans | Overexpression of GLO1 | Reduced methylglyoxal concentration and enhanced lifespan. wikipedia.org |

| Mice | Knockdown of Glo1 | Mimics diabetic nephropathy; induces age-related β-cell dysfunction. nih.govembopress.org |

| Mice | Overexpression of Glo1 | Prevents diabetes-induced kidney pathology. nih.gov |

Unraveling Novel Roles of this compound in Cellular Signaling

Beyond its established role in detoxification, there is growing evidence that (R)-S-lactoylglutathionate and its precursor, methylglyoxal, may function as signaling molecules.

The formation of (R)-S-lactoylglutathionate is critically dependent on the availability of glutathione (GSH). nih.gov GSH itself is a key player in numerous cellular processes, including gene expression, cell death, and membrane transport. nih.gov Fluctuations in GSH levels, which would directly impact the formation of (R)-S-lactoylglutathionate, can influence cellular redox signaling and the activity of various transcription factors. nih.gov

In bacteria, (R)-S-lactoylglutathionate has been identified as an allosteric activator of the KefGB potassium efflux system, linking methylglyoxal detoxification directly to the regulation of cytoplasmic pH and electrophile resistance. nih.gov In plants, methylglyoxal at low concentrations is thought to act as a signaling molecule that can fine-tune responses to stress. researchgate.net It is plausible that (R)-S-lactoylglutathionate, as a direct product of methylglyoxal detoxification, could also participate in these signaling cascades. Future research is needed to fully elucidate the potential signaling roles of (R)-S-lactoylglutathionate in various organisms and cellular contexts.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying (R)-S-lactoylglutathionate anion in biological samples?

- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used due to its high sensitivity and specificity for small metabolites. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is recommended, particularly 2D-NMR (e.g., COSY, HSQC) to resolve complex glutathione-derived structures. Sample preparation should include stabilization with antioxidants (e.g., N-ethylmaleimide) to prevent thiol-group oxidation .

- Data Source : Metabolomics Workbench (ID: ME327819) provides reference spectra and fragmentation patterns for validation .

Q. How can researchers ensure the stability of this compound during experimental handling?

- Methodological Answer : Store samples at -80°C under inert gas (e.g., argon) to minimize oxidation. Buffers should contain chelating agents (e.g., EDTA) to inhibit metal-catalyzed degradation. Immediate derivatization or acid quenching is advised for time-course studies .

Q. What are the primary metabolic pathways associated with this compound?

- Methodological Answer : Focus on glutathione metabolism and lactoyl group transfer reactions. Use isotopic labeling (e.g., ¹³C-glucose) to trace its biosynthesis in cell cultures. Pathway analysis tools like KEGG or MetaCyc can map interactions with enzymes like glyoxalase I/II .

Advanced Research Questions

Q. How can contradictory findings about the role of this compound in redox regulation be resolved?

- Methodological Answer : Apply multi-omics integration (e.g., metabolomics + transcriptomics) to contextualize its fluctuations with redox-sensitive proteins (e.g., thioredoxin). Use time-resolved assays to distinguish between acute stress responses and chronic oxidative damage. Statistical contradiction analysis (e.g., mediation modeling) can isolate confounding variables, as demonstrated in longitudinal studies .

Q. What experimental designs are optimal for studying this compound’s interaction with anion transporters or receptors?

- Methodological Answer : Use electrophysiological assays (e.g., patch-clamp) or surface plasmon resonance (SPR) to measure binding kinetics. For in situ studies, employ fluorescent probes (e.g., BCECF) to monitor pH-dependent transport. Validate findings with CRISPR-edited cell lines lacking specific anion channels (e.g., SLC26 transporters) .

Q. What are the challenges in distinguishing (R)-S-lactoylglutathionate from its stereoisomers or degradation products?

- Methodological Answer : Chiral chromatography (e.g., using a cyclodextrin-based column) coupled with high-resolution MS/MS is critical. Synthetic standards of all stereoisomers must be used for retention time alignment. Degradation products (e.g., oxidized glutathione) can be identified via neutral loss scanning for -129 Da (pyroglutamic acid) .

Methodological Best Practices

- Data Validation : Cross-reference findings with public repositories like Metabolomics Workbench to ensure consistency with published fragmentation patterns and retention indices .

- Statistical Rigor : Use multivariate analysis (e.g., PCA or PLS-DA) to account for biological variability in metabolomics datasets .

- Ethical Handling : Adhere to safety protocols for thiol-reactive compounds, including fume hood use and personal protective equipment (PPE) .

Contradiction Management

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.